molecular formula C15H13N3O7S2 B8520668 4-(4-Acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid CAS No. 53136-49-5

4-(4-Acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid

Cat. No. B8520668
CAS RN: 53136-49-5
M. Wt: 411.4 g/mol
InChI Key: OBILFNFZNSZGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C15H13N3O7S2 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53136-49-5

Product Name

4-(4-Acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid

Molecular Formula

C15H13N3O7S2

Molecular Weight

411.4 g/mol

IUPAC Name

4-(4-acetamidophenyl)sulfanyl-3-nitro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C15H13N3O7S2/c1-8(19)17-10-2-4-11(5-3-10)26-14-12(18(22)23)6-9(15(20)21)7-13(14)27(16,24)25/h2-7H,1H3,(H,17,19)(H,20,21)(H2,16,24,25)

InChI Key

OBILFNFZNSZGME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: The mixture of 19.6 g of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, 280 ml of N aqueous sodium hydroxide and 11.8 g of 4-acetamidothiophenol is stirred for 24 hours at room temperature under nitrogen. It is filtered, the filtrate made strongly acidic with concentrated hydrochloric acid, the precipitate formed filtered off and recrystallized from 50% aqueous ethanol, to yield the 4-(4-acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid, melting at 168°. 8.2 g thereof are added portionwise to the mixture of 16 g of iron powder, 1.7 g of ammonium chloride, 70 ml of water and 0.8 ml of N hydrochloric acid while stirring. After heating it for 4 hours at the steam bath it is filtered hot, the precipitate taken up in 200 ml of N aqueous sodium hydroxide and the solution filtered. The filtrates are acidified with concentrated hydrochloric acid and the precipitate formed recrystallized from 50% aqueous ethanol, to yield the 4-(4-acetamidophenylmercapto)-3-amino-5-sulfamoylbenzoic acid melting at 207°.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One

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